(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole ring or the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.
Scientific Research Applications
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of indole derivatives, which are important in various biological processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the indole moiety and the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The indole ring can interact with various molecular targets, making it a versatile scaffold in drug design and development .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: A cysteine derivative with a similar Boc-protected amino group.
®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a Boc-protected amino group and a naphthalene ring.
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is unique due to the presence of the indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The indole ring is a versatile scaffold that can engage in various interactions, making this compound particularly valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-5-4-10(9-13(11)18)8-12(17)14(19)20/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
ROKIOXODCCDORQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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